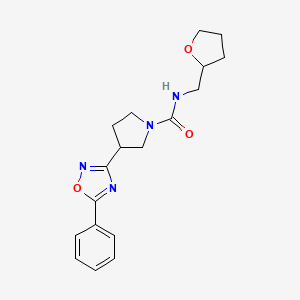

![molecular formula C21H18FN3O2 B2493096 3-[2-(4-Fluorphenyl)-1H-indol-3-yl]-N-(5-Methyl-1,2-oxazol-3-yl)propanamid CAS No. 920736-62-5](/img/structure/B2493096.png)

3-[2-(4-Fluorphenyl)-1H-indol-3-yl]-N-(5-Methyl-1,2-oxazol-3-yl)propanamid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

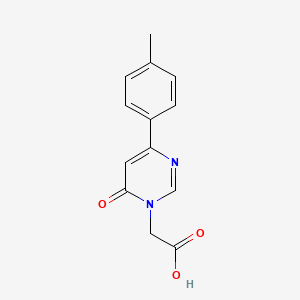

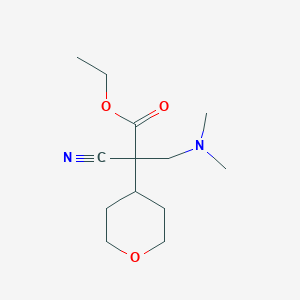

3-[2-(4-fluorophenyl)-1H-indol-3-yl]-N-(5-methyl-1,2-oxazol-3-yl)propanamide is a synthetic organic compound that features a complex structure combining an indole moiety, a fluorophenyl group, and an oxazole ring

Wissenschaftliche Forschungsanwendungen

- Forscher haben das antivirale Potenzial von Indolderivaten untersucht. Beispielsweise zeigte Methyl-6-Amino-4-Isobutoxy-1H-indol-2-carboxylat eine inhibitorische Aktivität gegen das Influenzavirus A .

- Zusätzlich zeigten 4-Alkyl-1-(5-Fluor-3-phenyl-1H-indol-2-carbonyl)thiosemicarbazid-Derivate potente antivirale Wirkungen gegen das Coxsackie-B4-Virus .

- Einige Verbindungen, die aus diesem Indol-Gerüst abgeleitet sind, haben eine antiproliferative Aktivität gezeigt. Beispielsweise hemmte Verbindung 10e selektiv das Wachstum von LNCaP-Zellen und senkte das prostataspezifische Antigen (PSA) .

- (E)-1-(2-(1H-Indol-3-yl)-5-(Pyridin-4-yl)-1,3,4-oxadiazol-3(2H)-yl)-3-(substituiertes Phenyl)prop-2-en-1-on-Derivate wurden auf ihre in-vitro-Antituberkulose-Aktivität gegen Mycobacterium tuberculosis bewertet .

- In ähnlicher Weise zeigten N3-(substituiertes Phenyl)-N5-(substituiertes Phenyl)-4-(4,5-Dichlor-1H-imidazol-2-yl)-2-methyl-1,4-dihydropyridin-3,5-dicarboxamid-Derivate antituberkulose Wirkungen .

- Obwohl nicht spezifisch für diese Verbindung, wurden Indolderivate auf ihre entzündungshemmenden Eigenschaften untersucht. Weitere Untersuchungen sind gerechtfertigt .

- Das Indol-Gerüst wurde mit antioxidativen und antimikrobiellen Wirkungen in Verbindung gebracht, obwohl spezifische Studien zu dieser Verbindung begrenzt sind .

Antivirale Aktivität

Antikrebs-Eigenschaften

Antituberkulose-Aktivität

Anti-inflammatorisches Potenzial

Antioxidative und antimikrobielle Aktivitäten

Weitere biologische Aktivitäten

Zusammenfassend lässt sich sagen, dass die einzigartige Struktur dieser Verbindung eine reiche Landschaft für wissenschaftliche Untersuchungen bietet, die sich über antivirale, krebshemmende und antituberkulose Anwendungen erstreckt. Forscher untersuchen weiterhin ihr Potenzial in verschiedenen Bereichen, was sie zu einem spannenden Forschungsgebiet macht . 🌟

Biochemische Analyse

Biochemical Properties

The biochemical properties of 3-[2-(4-fluorophenyl)-1H-indol-3-yl]-N-(5-methyl-1,2-oxazol-3-yl)propanamide are largely determined by its indole nucleus. Indole derivatives are known to interact with a variety of enzymes, proteins, and other biomolecules . These interactions can be complex and multifaceted, involving various types of bonding and intermolecular forces .

Cellular Effects

The cellular effects of 3-[2-(4-fluorophenyl)-1H-indol-3-yl]-N-(5-methyl-1,2-oxazol-3-yl)propanamide are diverse and can influence various cellular processes. This compound can impact cell signaling pathways, gene expression, and cellular metabolism . The exact nature of these effects can vary depending on the specific cellular context and the concentration of the compound .

Molecular Mechanism

The molecular mechanism of action of 3-[2-(4-fluorophenyl)-1H-indol-3-yl]-N-(5-methyl-1,2-oxazol-3-yl)propanamide involves its interactions with various biomolecules. This can include binding interactions with proteins and enzymes, inhibition or activation of enzymatic activity, and changes in gene expression . The exact details of these mechanisms are complex and can depend on a variety of factors .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-[2-(4-fluorophenyl)-1H-indol-3-yl]-N-(5-methyl-1,2-oxazol-3-yl)propanamide can change over time. This can include changes in the compound’s stability and degradation, as well as long-term effects on cellular function in in vitro or in vivo studies .

Dosage Effects in Animal Models

In animal models, the effects of 3-[2-(4-fluorophenyl)-1H-indol-3-yl]-N-(5-methyl-1,2-oxazol-3-yl)propanamide can vary with different dosages . This can include threshold effects, as well as toxic or adverse effects at high doses .

Metabolic Pathways

3-[2-(4-fluorophenyl)-1H-indol-3-yl]-N-(5-methyl-1,2-oxazol-3-yl)propanamide is involved in various metabolic pathways . This can include interactions with enzymes or cofactors, as well as effects on metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of 3-[2-(4-fluorophenyl)-1H-indol-3-yl]-N-(5-methyl-1,2-oxazol-3-yl)propanamide within cells and tissues can involve various transporters or binding proteins . This can also include effects on the compound’s localization or accumulation within specific cellular compartments .

Subcellular Localization

The subcellular localization of 3-[2-(4-fluorophenyl)-1H-indol-3-yl]-N-(5-methyl-1,2-oxazol-3-yl)propanamide can influence its activity or function . This can include targeting signals or post-translational modifications that direct the compound to specific compartments or organelles .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(4-fluorophenyl)-1H-indol-3-yl]-N-(5-methyl-1,2-oxazol-3-yl)propanamide typically involves multi-step organic reactions. A common synthetic route includes:

Formation of the Indole Core: The indole core can be synthesized via the Fischer indole synthesis, where phenylhydrazine reacts with an appropriate ketone under acidic conditions.

Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through a halogenation reaction, where a fluorine atom is substituted onto the phenyl ring.

Construction of the Oxazole Ring: The oxazole ring is typically formed via a cyclization reaction involving an appropriate precursor such as an α-haloketone and an amide.

Coupling Reactions: The final step involves coupling the indole and oxazole moieties through an amide bond formation, often using reagents like carbodiimides (e.g., DCC) and catalysts like DMAP.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes scaling up the reactions, using continuous flow reactors, and employing automated synthesis

Eigenschaften

IUPAC Name |

3-[2-(4-fluorophenyl)-1H-indol-3-yl]-N-(5-methyl-1,2-oxazol-3-yl)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18FN3O2/c1-13-12-19(25-27-13)24-20(26)11-10-17-16-4-2-3-5-18(16)23-21(17)14-6-8-15(22)9-7-14/h2-9,12,23H,10-11H2,1H3,(H,24,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACBUSZGGVRRJFY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NC(=O)CCC2=C(NC3=CC=CC=C32)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18FN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

920736-62-5 |

Source

|

| Record name | 3-[2-(4-fluorophenyl)-1H-indol-3-yl]-N-(5-methyl-1,2-oxazol-3-yl)propanamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,4-difluoro-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]benzamide](/img/structure/B2493019.png)

![5-chloro-N-{1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}-2-methoxybenzamide](/img/structure/B2493021.png)

![3-benzyl-8-(2,5-dimethoxyphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2493023.png)

![(1R,4R,5S)-3,4-Dibromobicyclo[3.2.1]oct-2-ene](/img/structure/B2493031.png)

![3-chloro-2-{[7-(4-chlorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]sulfanyl}-5-(trifluoromethyl)pyridine](/img/structure/B2493035.png)